molecular formula C9H22Cl2N2 B11757483 Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride

Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride

Cat. No.: B11757483
M. Wt: 229.19 g/mol
InChI Key: HZFWSPKLWUSEJY-UHFFFAOYSA-N
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Description

Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride is a high-purity chemical compound supplied for scientific research and development. This substance features a piperidine ring, a privileged scaffold in medicinal chemistry that is present in more than twenty classes of pharmaceuticals and numerous alkaloid natural products . The piperidine structure is a fundamental building block for designing novel bioactive molecules, particularly for central nervous system (CNS) targets, as the structural motif readily contributes to blood-brain barrier penetration . While specific biological data for this exact compound is not widely published in the available literature, piperidine derivatives are extensively investigated for their potential applications in neurological research, including as tools for studying enzymes like acetylcholinesterase (AChE), whose activity is altered in neurodegenerative conditions . Furthermore, synthetic piperidine-4-ones and related derivatives have demonstrated a wide spectrum of biological characteristics in scientific studies, including anti-proliferative and other pharmacologically relevant activities, highlighting the ongoing research value of this chemical class . The dihydrochloride salt form offers enhanced stability and solubility for experimental handling. This product is intended for laboratory research purposes only and is not certified for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets and handle all chemicals appropriately.

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

N,N-dimethyl-1-(4-methylpiperidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-9(8-11(2)3)4-6-10-7-5-9;;/h10H,4-8H2,1-3H3;2*1H

InChI Key

HZFWSPKLWUSEJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CN(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Condensation with Formaldehyde

In a protocol adapted from κ-opioid receptor antagonist syntheses, 4-methylpiperidin-4-ylmethanamine reacts with excess formaldehyde in methanol at 0–5°C. Sodium cyanoborohydride is employed as a selective reducing agent to yield the tertiary amine intermediate. The reaction proceeds via imine formation, followed by reduction to dimethylamine (Fig. 1A). Post-reduction, the free base is treated with HCl gas in ethanol to precipitate the dihydrochloride salt. This method achieves yields of 78–82% but requires careful pH control to avoid over-alkylation.

Borane-Mediated Reduction

Alternative approaches utilize borane-dimethyl sulfide (BH3·SMe2) for amide reduction. For example, coupling 4-methylpiperidine-4-carboxylic acid with dimethylamine via mixed carbonic anhydride intermediates generates an amide precursor, which is reduced with BH3·SMe2 in tetrahydrofuran (THF) at reflux. This method, while efficient (85% yield), demands anhydrous conditions and poses safety risks due to borane handling.

Nucleophilic Substitution Strategies

Nucleophilic displacement of leaving groups on piperidine derivatives provides a modular route to the target compound.

Chloride Displacement

4-(Chloromethyl)-4-methylpiperidine hydrochloride, synthesized via chlorination of 4-methylpiperidin-4-ylmethanol using thionyl chloride, reacts with dimethylamine in acetonitrile at 60°C. Triethylamine scavenges HCl, driving the reaction to completion. After 12 hours, the mixture is concentrated, and the residue is recrystallized from ethanol/ether to afford the dihydrochloride salt (70% yield).

Mitsunobu Reaction

A Mitsunobu-based approach couples 4-methylpiperidin-4-ylmethanol with dimethylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method circumvents harsh acidic conditions but suffers from low atom economy due to stoichiometric phosphine oxide byproducts. Yields rarely exceed 65%.

Catalytic Hydrogenation and Debenzylation

Protective group strategies enable selective functionalization. Boc (tert-butyloxycarbonyl) and benzyl groups are frequently employed to mask reactive amines during synthesis.

Boc-Protected Intermediates

A patent-pending route begins with Boc-protected 4-methylpiperidin-4-ylmethanamine. Methylation using methyl iodide in the presence of potassium carbonate generates the dimethylated derivative. Subsequent Boc deprotection with HCl in dioxane yields the free amine, which is converted to the dihydrochloride salt (88% overall yield). This method minimizes side reactions, as Boc protection prevents over-alkylation.

Palladium-Catalyzed Debenzylation

Benzyl-protected intermediates, such as N-benzyl-4-methylpiperidin-4-ylmethanamine, undergo hydrogenolysis over palladium on carbon (Pd/C) in methanol under H2 atmosphere. After filtration and concentration, treatment with HCl/EtOAc precipitates the dihydrochloride salt. This route achieves 90% purity but requires high-pressure equipment.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination78–8595–98High selectivitypH-sensitive conditions
Nucleophilic Substitution65–7090–93ScalabilityByproduct formation
Catalytic Debenzylation85–9097–99Excellent purityRequires H2 pressure equipment

Optimization Challenges and Solutions

Epimerization Risks

Steric hindrance at the 4-position of piperidine minimizes epimerization during alkylation. However, acidic conditions in salt formation may protonate the amine, leading to racemization. Neutralization with NH4OH prior to HCl addition mitigates this issue.

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity in substitution reactions but complicate salt crystallization. Switching to ethanol/water mixtures during workup improves precipitate purity.

Byproduct Management

Over-alkylation in reductive amination generates quaternary ammonium impurities. Stoichiometric control of formaldehyde (1.2 equivalents) and low-temperature addition (0–5°C) suppress this side reaction .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1. Serotonergic Dysfunction Treatment
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride exhibits a strong affinity for serotonin receptors, particularly the 5-HT1A receptor. This property positions it as a candidate for treating various serotonergic dysfunctions such as anxiety, depression, and obsessive-compulsive disorders. The compound has shown agonist activity at these receptors, suggesting potential therapeutic benefits in managing mood disorders and related conditions .

1.2. Diabetes Management
Recent studies suggest that compounds similar to this compound can act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R). This modulation enhances insulin secretion and improves glucose handling, making it a promising agent in the management of type 2 diabetes . The ability to reduce food intake through GLP-1R stimulation further supports its potential in obesity treatment.

Synthesis and Chemical Properties

This compound can be synthesized through various chemical pathways involving piperidine derivatives. The synthesis typically involves reactions that yield high purity and yield suitable for pharmaceutical applications. The compound's stability under physiological conditions enhances its viability for therapeutic use .

Case Studies and Research Findings

3.1. Antiviral Potential
Research indicates that derivatives of this compound exhibit moderate antiviral activity against specific viral targets, with effective concentration (EC50) values ranging from 130 to 263 µM. This suggests potential applications in developing antiviral therapeutics.

3.2. Neuroprotective Effects
In studies focused on neuroprotection, the compound demonstrated significant effects in models of neurodegenerative diseases, particularly Alzheimer’s disease. Its ability to inhibit key enzymes involved in neurodegeneration positions it as a candidate for further research in neuroprotective therapies .

Comparative Analysis Table

Application Area Mechanism of Action Potential Benefits
Serotonergic DysfunctionAgonist at 5-HT1A receptorsTreatment of anxiety and depression
Diabetes ManagementPositive allosteric modulation of GLP-1RImproved insulin secretion and glucose handling
Antiviral ActivityInhibition of viral replicationDevelopment of antiviral drugs
NeuroprotectionEnzyme inhibition (e.g., acetylcholinesterase)Potential treatment for Alzheimer’s disease

Mechanism of Action

The mechanism of action of Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular attributes of dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride with analogous compounds:

Compound Molecular Formula Molecular Weight CAS Number Substituents
This compound (Target) C₉H₂₁Cl₂N₂ ~256.2 (estimated) Not explicitly listed - 4-Methylpiperidin-4-yl core
- Dimethylamine group
- Dihydrochloride salt
[(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride C₇H₁₆Cl₂N₂ 128.2 7149-42-0 - 1-Methylpiperidin-4-yl core
- Primary amine group
- Dihydrochloride salt
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride C₉H₁₅Cl₂N₅ 272.2 1179369-48-2 - Pyrimidinyl substitution
- Piperidin-4-amine core
- Dihydrochloride salt
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride C₁₃H₁₉Cl₂F₃N₂ 331.2 1189494-84-5 - 4-Methylpiperidine core
- Trifluoromethylphenyl substitution
- Dihydrochloride salt

Key Observations :

  • Substituent Effects : The target compound’s 4-methylpiperidin-4-yl core and dimethylamine group may enhance steric hindrance and basicity compared to simpler amines like [(1-Methylpiperidin-4-yl)methyl]amine dihydrochloride .
  • Electron-Withdrawing Groups : Compounds with trifluoromethylphenyl groups (e.g., ) exhibit increased lipophilicity and metabolic stability, influencing bioavailability.

Physicochemical Properties

Compound Purity Melting Point Solubility Boiling Point Refractive Index
This compound N/A N/A Likely water-soluble N/A N/A
[(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride >98% N/A Soluble in polar solvents N/A 1.490
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride >98% >300°C Soluble in DMSO, water N/A N/A
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride >95% N/A Soluble in water, methanol N/A N/A

Key Observations :

  • Solubility : Dihydrochloride salts generally exhibit high water solubility, critical for pharmaceutical formulations .
  • Thermal Stability : Aromatic substitutions (e.g., pyrimidinyl in ) may increase melting points compared to aliphatic analogs.

Key Observations :

  • Antiviral Potential: The dimethylamine group in the target compound may mimic moieties in antiviral scaffolds like those in .
  • CNS Applications : Trifluoromethyl substitutions (e.g., ) are common in blood-brain barrier-penetrating drugs.

Key Observations :

  • Toxicity : Aliphatic amines (e.g., ) often require stringent handling due to irritancy, while aromatic derivatives (e.g., ) may have milder profiles.
  • Regulatory Compliance : Most compounds are restricted to research, aligning with global chemical safety guidelines (e.g., IECSC, GHS) .

Biological Activity

Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride, also known as a piperidine derivative, has garnered attention for its biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₉H₁₈Cl₂N₂
  • Molecular Weight : 223.16 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. It primarily acts as a cholinergic agent , influencing acetylcholine receptors, which are crucial for cognitive function and memory. The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Biological Activities

  • Neuropharmacological Effects
    • Studies have shown that piperidine derivatives can enhance cognitive functions by inhibiting acetylcholinesterase (AChE), thus increasing acetylcholine levels in the brain. This mechanism is vital in conditions like Alzheimer's disease where cholinergic signaling is impaired .
  • Antidepressant Properties
    • Research indicates that compounds similar to dimethyl[(4-methylpiperidin-4-yl)methyl]amine exhibit antidepressant-like effects in animal models. These effects are often linked to modulation of serotonin and norepinephrine pathways .
  • Anticancer Activity
    • Some studies suggest that piperidine derivatives may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance, specific analogs have shown cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
NeuropharmacologicalAChE inhibition, enhancing cholinergic signaling
AntidepressantModulation of serotonin/norepinephrine pathways
AnticancerInduction of apoptosis, inhibition of tumor growth

Case Study: Cognitive Enhancement

In a study examining the effects of various piperidine derivatives on cognitive function, dimethyl[(4-methylpiperidin-4-yl)methyl]amine was shown to significantly improve memory retention in rodent models. The compound's ability to inhibit AChE was linked to its cognitive-enhancing properties, suggesting potential therapeutic applications in Alzheimer's disease .

Case Study: Antidepressant Efficacy

Another research effort focused on the antidepressant effects of piperidine compounds, including dimethyl[(4-methylpiperidin-4-yl)methyl]amine. In this study, chronic administration resulted in reduced depressive behaviors in mice, correlating with increased levels of serotonin and norepinephrine in the brain .

Q & A

Q. What are the key synthetic routes for preparing dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions starting with piperidine derivatives and methylamine. Key steps include:

  • Amination : Reacting piperidin-4-amine with methyl groups under controlled temperatures (room temperature to 50°C) in polar aprotic solvents like dimethylformamide (DMF) .
  • Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability . Optimization focuses on solvent choice, temperature control, and purification via column chromatography .

Q. How is the compound characterized to confirm its structural integrity and purity?

Standard analytical methods include:

  • NMR spectroscopy : To verify substituent positions on the piperidine ring and methyl groups .
  • Mass spectrometry : For molecular weight confirmation (e.g., molecular ion peaks matching C₁₁H₁₈Cl₂N₂) .
  • HPLC : To assess purity (>95% is typical for pharmacological studies) .

Q. What are the primary biological targets or pathways associated with this compound?

The compound interacts with neurotransmitter receptors (e.g., serotonin or dopamine receptors) and enzymes like acetylcholinesterase. In vitro assays using radioligand binding or fluorescence polarization are employed to quantify receptor affinity (e.g., IC₅₀ values) .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinities be resolved in structure-activity relationship (SAR) studies?

Contradictions may arise from variations in assay conditions (e.g., pH, ionic strength) or stereochemical impurities. Strategies include:

  • Dose-response validation : Repeating assays with standardized protocols .
  • Chiral resolution : Using chiral HPLC to isolate enantiomers, as stereochemistry significantly impacts binding .
  • Computational modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and refine SAR hypotheses .

Q. What methodologies optimize yield in large-scale synthesis while maintaining enantiomeric excess?

Advanced approaches include:

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry .
  • DoE (Design of Experiments) : Statistical optimization of temperature, solvent ratios, and catalyst loading .

Q. How do physicochemical properties (e.g., logP, solubility) influence in vivo pharmacokinetics?

The dihydrochloride salt improves aqueous solubility, critical for bioavailability. Key assessments include:

  • logP determination : Shake-flask method or HPLC retention time analysis to predict membrane permeability .
  • PAMPA assay : To model blood-brain barrier penetration for CNS-targeted applications .
  • Stability studies : pH-dependent degradation profiling in simulated gastric/intestinal fluids .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

Discrepancies may stem from metabolic instability or off-target effects. Solutions involve:

  • Metabolite identification : LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation) .
  • Prodrug design : Masking amine groups with labile protecting groups to enhance stability .
  • PET imaging : Radiolabeled analogs (e.g., ¹¹C or ¹⁸F) to track biodistribution in animal models .

Data Analysis and Experimental Design

Q. How should researchers interpret contradictory spectral data (e.g., NMR splitting patterns)?

Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Remedies include:

  • Variable-temperature NMR : To observe coalescence of split peaks at higher temperatures .
  • 2D NMR (COSY, NOESY) : To resolve overlapping signals and confirm spatial proximity of protons .

Q. What statistical methods are appropriate for analyzing dose-response data in receptor studies?

  • Non-linear regression : Four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • ANOVA with post-hoc tests : For comparing multiple treatment groups (e.g., Tukey’s HSD) .
  • Hill slope analysis : To assess cooperativity in receptor-ligand interactions .

Tables of Key Data

Property Method Typical Value Reference
Melting PointDSC215–220°C (decomp.)
logP (free base)Shake-flask1.8 ± 0.2
Solubility (H₂O)UV/Vis spectrophotometry>50 mg/mL (dihydrochloride)
IC₅₀ (serotonin receptor)Radioligand binding120 nM ± 15

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